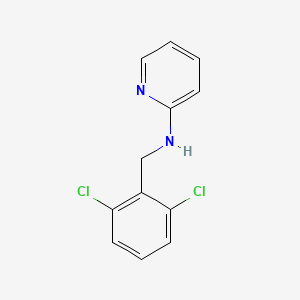

N-(2,6-Dichlorobenzyl)pyridin-2-amine

Description

Contextualizing the Benzyl (B1604629) and Pyridin-2-amine Scaffolds in Chemical Biology and Medicinal Chemistry Research

The benzyl group, a simple yet versatile phenylmethyl moiety, is a ubiquitous feature in a vast array of biologically active molecules. Its lipophilic nature can facilitate passage through biological membranes, and its phenyl ring can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with biological targets like enzymes and receptors. The benzyl scaffold is a common building block in the design of compounds targeting a wide range of therapeutic areas. For instance, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been investigated as potent inhibitors of the USP1/UAF1 deubiquitinase complex, which has implications for anticancer therapies.

Similarly, the pyridine (B92270) ring is a privileged scaffold in medicinal chemistry, appearing in over 7,000 drug molecules. googleapis.comsigmaaldrich.com As a nitrogen-containing heterocycle, it can act as a hydrogen bond acceptor and participate in metal coordination. The pyridin-2-amine fragment, in particular, is a valuable pharmacophore. It is a key component in several established drugs, including piroxicam, sulfapyridine, and tenoxicam. chemicalbook.com The presence of the amino group at the 2-position allows for the formation of crucial hydrogen bonds with biological targets, and its bifunctional nature makes it a versatile synthon in organic chemistry. chemicalbook.com The combination of a benzyl group and a pyridin-2-amine core creates a molecule with a defined three-dimensional structure, where the dihedral angle between the benzene (B151609) and pyridine rings is a key determinant of its interaction with target proteins. In the parent compound, N-Benzyl-pyridin-2-amine, this angle has been determined to be 67.63 (8)°.

Overview of Dichlorobenzyl Moiety in Active Chemical Compounds Research

The incorporation of a dichlorobenzyl moiety into a molecule can significantly influence its biological activity. The chlorine atoms are strongly electron-withdrawing, which can alter the electronic properties of the benzyl ring and impact its interactions with biological targets. Furthermore, the presence of chlorine atoms can enhance the lipophilicity of the compound, potentially improving its pharmacokinetic properties.

A prominent example of a bioactive compound containing this moiety is 2,4-dichlorobenzyl alcohol, which is used as a mild antiseptic. acs.org It exhibits broad-spectrum activity against bacteria and some viruses associated with mouth and throat infections. acs.orgmdpi.com The mechanism of its antiseptic action is thought to involve the denaturation of proteins. mdpi.comresearchgate.net Another example is miconazole, an antifungal agent that contains a 2,4-dichlorobenzyl ether group. nih.gov The dichlorobenzyl portion of these molecules is crucial for their biological effects. In the context of N-(2,6-Dichlorobenzyl)pyridin-2-amine, the 2,6-dichloro substitution pattern on the benzyl ring will sterically influence the conformation of the molecule and may direct its binding to specific biological targets.

Significance of 2-Aminopyridine (B139424) Derivatives in Synthetic and Biological Research

2-Aminopyridine and its derivatives are fundamental building blocks in both synthetic and medicinal chemistry. researchgate.net Their importance stems from their versatile reactivity and the wide range of biological activities exhibited by the resulting compounds. They serve as precursors for the synthesis of a variety of heterocyclic compounds and are considered "unsung heroes" in drug discovery due to their simple, low molecular weight structure that can be readily functionalized. researchgate.netnih.govnih.gov

The 2-aminopyridine scaffold is a key feature in molecules with diverse pharmacological properties, including antibacterial, anticancer, and anti-inflammatory activities. nih.gov For instance, certain 2-aminopyridine derivatives have been developed as potent and selective inhibitors of human neuronal nitric oxide synthase (hnNOS), a target for various neurological disorders. The development of multicomponent reactions for the synthesis of 2-aminopyridine derivatives has further expanded their accessibility and utility in creating libraries of potential drug candidates. nih.gov The inherent biological potential of the 2-aminopyridine core suggests that this compound could exhibit interesting pharmacological properties.

Current Research Landscape and Emerging Trends for this compound

Direct research on this compound (CAS No. 1082846-91-0) is not extensively documented in publicly available scientific literature. However, the analysis of its constituent scaffolds provides a strong basis for predicting its potential areas of investigation.

The combination of the 2-aminopyridine scaffold, known for its diverse biological activities, with the dichlorobenzyl moiety, found in antimicrobial and antifungal agents, suggests that a primary area of interest for this compound would be in the discovery of novel antimicrobial agents. Research on structurally related compounds supports this hypothesis. For example, a series of 2-[2-(2,6-dichlorophenyl) amino]benzyl-3-(5-substituted phenyl-4,5-dihydro-1H-pyrazol-3-yl-amino)-6,8-dibromoquinazolin-4(3H)ones have been synthesized and evaluated for their in vitro antibacterial and antifungal activities.

Furthermore, the broader class of N-(substituted benzyl)pyridin-2-amine derivatives has shown promise in other therapeutic areas. The exploration of these compounds as enzyme inhibitors, such as the aforementioned USP1/UAF1 inhibitors for cancer therapy, indicates that this compound could be screened against a variety of enzymatic targets.

Future research on this compound would likely begin with the development of efficient synthetic routes, followed by a broad biological screening to identify its potential therapeutic applications. Structure-activity relationship (SAR) studies, involving modifications of the substitution pattern on both the benzyl and pyridine rings, would be a logical next step to optimize any identified biological activity. The emerging trend of utilizing computational methods, such as molecular docking, could also be employed to predict potential biological targets and guide the experimental investigation of this compound.

Structure

3D Structure

Properties

Molecular Formula |

C12H10Cl2N2 |

|---|---|

Molecular Weight |

253.12 g/mol |

IUPAC Name |

N-[(2,6-dichlorophenyl)methyl]pyridin-2-amine |

InChI |

InChI=1S/C12H10Cl2N2/c13-10-4-3-5-11(14)9(10)8-16-12-6-1-2-7-15-12/h1-7H,8H2,(H,15,16) |

InChI Key |

CWLVLNFZAKWQIW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)NCC2=C(C=CC=C2Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for N 2,6 Dichlorobenzyl Pyridin 2 Amine and Its Derivatives

Synthesis of Dichlorobenzyl Precursors and Synthons

The availability of suitable 2,6-dichlorobenzyl precursors is essential for the synthesis of the target compound. Key synthons include 2,6-dichlorobenzaldehyde, 2,6-dichlorobenzyl chloride, and 2,6-dichlorobenzylamine.

2,6-Dichlorobenzaldehyde can be synthesized from 2,6-dichlorotoluene (B125461) through chlorination to form 2,6-dichloro benzyl (B1604629) dichloride, followed by hydrolysis. google.comgoogle.com The hydrolysis is typically carried out in an acidic medium. youtube.com Another method involves the direct oxidation of 2,6-dichlorotoluene. researchgate.net A patented method describes the hydrolysis of 2,6-dichlorobenzyl chloride using a π complex catalyst formed from a metal salt and benzaldehyde (B42025) or its derivative. wipo.int

2,6-Dichlorobenzoyl chloride can be used to synthesize 2,6-dichlorobenzamide (B151250) derivatives by reacting it with the appropriate amine in the presence of a base. ipinnovative.com

2,6-Dichlorobenzylamine is a crucial precursor. While commercially available, its synthesis can be achieved through the reduction of 2,6-dichlorobenzonitrile (B3417380) or the reductive amination of 2,6-dichlorobenzaldehyde.

The following table summarizes some of the key dichlorobenzyl precursors and their synthetic routes.

| Precursor | Starting Material | Key Reagents | Reference |

| 2,6-Dichlorobenzaldehyde | 2,6-Dichlorotoluene | PCl₅, Cl₂, light; then H₂O, acid, ZnCl₂ | google.comgoogle.com |

| 2,6-Dichlorobenzaldehyde | 1,3-Dichloro-2-(dichloromethyl)benzene | Acidic medium | youtube.com |

| 2,6-Dichlorobenzaldehyde | 2,6-Dichlorobenzyl chloride | H₂O, metal salt/benzaldehyde complex | wipo.int |

| 2,6-Dichlorobenzamide | 2,6-Dichlorobenzoyl chloride | Amine, NaOH, ethanol | ipinnovative.com |

Multi-component Reaction Strategies for Analog Development

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot reaction to form a product that contains substantial portions of all the reactants, are powerful tools for the rapid generation of molecular diversity. rsc.org Several MCRs have been developed for the synthesis of substituted 2-aminopyridines, which can be adapted for the development of analogs of N-(2,6-Dichlorobenzyl)pyridin-2-amine.

One example is a four-component reaction involving an acetophenone, malononitrile (B47326), an aldehyde, and ammonium (B1175870) carbonate under solvent-free conditions to produce 2-aminopyridine (B139424) derivatives. rsc.orgmdpi.com By using a substituted benzaldehyde, such as 2,6-dichlorobenzaldehyde, and a suitable amine component, this reaction could potentially be used to generate analogs of the target compound.

Another three-component reaction involves the coupling of aldehydes, 2-aminopyridines, and diazo esters via rhodium(III)-catalyzed imidoyl C-H activation to synthesize pyrido[1,2-α]pyrimidin-4-ones. nih.gov While this reaction leads to a different heterocyclic core, it demonstrates the potential of using 2-aminopyridine and an aldehyde in a multi-component setting to build complex molecular architectures.

Furthermore, a catalyst-free three-component reaction between 2-aminopyridines, aldehydes, and isocyanides in water has been reported for the synthesis of imidazo[1,2-a]pyridines. researchgate.net These MCR strategies offer efficient and versatile routes to a wide range of substituted 2-aminopyridine derivatives, providing a valuable platform for the exploration of the structure-activity relationships of this compound analogs.

A three-component reaction of enaminones, primary amines, and malononitrile has been used to synthesize 2-amino-3-cyanopyridine (B104079) derivatives. researchgate.net This highlights the utility of enaminones as versatile building blocks in the multicomponent synthesis of functionalized pyridines.

Derivatization Strategies for this compound Scaffold

The derivatization of the this compound scaffold can be approached through several key strategies that target its primary functional groups. These strategies include the acylation of the amine functionality, alkylation and quaternization of the nitrogen centers within the pyridine (B92270) ring, and cyclization reactions involving the aminopyridine moiety. Such derivatizations are instrumental in modulating the electronic, steric, and lipophilic properties of the parent molecule.

The secondary amine in the this compound scaffold is a prime site for acylation reactions. This transformation introduces an acyl group, which can significantly alter the compound's biological and physical properties. While direct studies on the acylation of this compound are not extensively documented, the reactivity can be inferred from similar aminopyridine systems.

In related 2-aminopyrimidine (B69317) structures, N-acylation with benzoyl chlorides in the presence of a base like triethylamine (B128534) has been observed to sometimes lead to N,N-diacylation, where both hydrogens on the amino group are replaced. semanticscholar.org However, for a secondary amine as in this compound, only mono-acylation is possible. The choice of base is critical; weaker bases such as pyridine can favor the formation of the desired mono-acylated product. semanticscholar.org Highly selective acylating agents have been developed that can differentiate between primary and secondary amines, which could be adapted for the selective acylation of this scaffold in more complex contexts. researchgate.net

Table 1: Examples of Acylating Reagents and Conditions for Aminopyridine Scaffolds

| Acylating Agent | Base | Solvent | Conditions | Product Type |

| Benzoyl Chloride | Triethylamine | Dichloromethane | Reflux | N,N-Dibenzoyl (for primary amines) |

| Benzoyl Chloride | Pyridine | Reflux | N-Monobenzoyl | |

| Acetic Anhydride | - | - | - | N-Acetyl / N,N-Diacetyl |

This table is illustrative of general acylation reactions on related aminopyridine/aminopyrimidine scaffolds and not specific to this compound.

The nitrogen atom of the pyridine ring in this compound is nucleophilic and can undergo alkylation to form pyridinium (B92312) salts, a process known as quaternization. This modification introduces a permanent positive charge, which can dramatically influence the molecule's solubility and interaction with biological targets.

The rate and success of quaternization are influenced by both the structure of the pyridine derivative and the alkylating agent. researchgate.net Steric hindrance around the pyridine nitrogen can significantly affect the rate of alkylation. In the case of this compound, the bulky 2,6-dichlorobenzyl group attached to the exocyclic nitrogen might exert some steric influence on the approach of the alkylating agent to the endocyclic nitrogen.

Furthermore, the secondary amine can also be a site for alkylation. Selective alkylation of one nitrogen over the other would depend on their relative nucleophilicity and the reaction conditions. Methods for the selective synthesis of secondary amines via alkylation of N-aminopyridinium salts have been developed, which could potentially be adapted to introduce a second alkyl group on the exocyclic amine. chemrxiv.org

Table 2: Factors Influencing Quaternization of Pyridine Derivatives

| Factor | Influence on Reaction Rate | Example |

| Steric Hindrance | Ortho-substituents decrease the rate of quaternization. | 2,6-Lutidine quaternizes slower than pyridine. dtic.mil |

| Electronic Effects | Electron-donating groups on the pyridine ring can increase nucleophilicity and reaction rate. | 4-methylpyridine reacts faster than pyridine. dtic.mil |

| Alkylating Agent | Reactivity of the alkylating agent (e.g., iodide > bromide > chloride) affects the reaction rate. | Methyl iodide is a highly reactive alkylating agent. |

| Solvent | Polar solvents can stabilize the charged transition state, accelerating the reaction. | Acetone, acetonitrile, and alcohols are commonly used. semanticscholar.org |

This table outlines general principles of pyridine quaternization.

The aminopyridine moiety of this compound is a versatile precursor for the synthesis of fused heterocyclic systems. Through cyclization reactions, new rings can be constructed, leading to more complex and rigid molecular architectures. These reactions often involve the participation of both the exocyclic amine and a substituent on the pyridine ring.

For instance, heterocyclic enamines, which are structurally related to N-substituted 2-aminopyridines, can undergo cyclization with 1,3-dielectrophiles to form a variety of fused purine (B94841) isosteres. thieme-connect.de This suggests that if a suitable functional group were introduced onto the pyridine ring of this compound, intramolecular cyclization could be a viable strategy for creating novel polycyclic compounds. Additionally, biocatalytic methods, such as transaminase-triggered cyclizations, are emerging as powerful tools for the enantioselective synthesis of chiral cyclic amines from appropriate precursors. acs.org

Table 3: Potential Cyclization Strategies for Aminopyridine Scaffolds

| Reaction Type | Reactants | Resulting Heterocycle |

| Condensation with β-dicarbonyl compounds | Aminopyridine and a 1,3-diketone | Fused pyridopyrimidines |

| Pictet-Spengler reaction | Aminopyridine with an aldehyde or ketone | Fused tetrahydro-β-carboline analogues |

| Intramolecular C-H amination | Aminopyridine with a suitable side chain | Fused N-heterocycles |

| Zincke-inspired cycloreversion/cyclization | N-activated pyridinium salt and an amine | Dihydropyridinium complexes and other heterocycles acs.org |

This table presents potential cyclization pathways based on known aminopyridine chemistry.

Green Chemistry Principles in the Synthesis of this compound Analogues

The application of green chemistry principles to the synthesis of this compound analogues is essential for developing environmentally benign and sustainable chemical processes. These principles focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

Key green chemistry approaches applicable to the synthesis of pyridine and pyrimidine (B1678525) derivatives include: rasayanjournal.co.in

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. nih.govacs.org

Multicomponent Reactions (MCRs): MCRs involve the reaction of three or more starting materials in a single step to form a product that contains substantial portions of all the reactants. This approach enhances atom economy and reduces the number of synthetic steps and purification processes.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives, such as water, ethanol, or ionic liquids, is a cornerstone of green chemistry. rasayanjournal.co.in In some cases, solvent-free reactions can be employed.

Catalysis: The use of catalysts, particularly those that are recyclable and non-toxic, can improve reaction efficiency and reduce waste. For example, palladium-catalyzed cross-coupling reactions are widely used for the synthesis of N-aryl amines, and optimizing these with greener ligands and catalysts is an active area of research. mdpi.comnih.gov

By incorporating these principles, the synthesis of analogues of this compound can be made more sustainable and economically viable.

Advanced Structural Elucidation and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise molecular structure of organic compounds in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) techniques like COSY (Correlation Spectroscopy) and HETCOR/HSQC (Heteronuclear Correlation), a complete assignment of all proton and carbon resonances can be achieved. lookchem.com

For N-(2,6-Dichlorobenzyl)pyridin-2-amine, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring, the dichlorophenyl ring, the methylene (B1212753) bridge (-CH₂-), and the amine group (-NH-). The pyridine protons would typically appear as a set of multiplets in the aromatic region, while the protons on the dichlorophenyl ring would also reside in this region, with their specific chemical shifts influenced by the two chlorine atoms. The methylene protons would likely appear as a singlet or a doublet depending on the coupling with the amine proton, and the amine proton itself would present as a broad singlet.

The ¹³C NMR spectrum provides information on each unique carbon environment. Signals would be expected for the five distinct carbons of the pyridine ring, the four unique carbons of the 2,6-dichlorophenyl ring, and the methylene bridge carbon. The chemical shifts of the carbons bonded to chlorine and nitrogen would be significantly affected.

2D NMR experiments are used to confirm these assignments. A COSY spectrum would reveal proton-proton coupling networks within the pyridine and dichlorophenyl rings, while an HSQC or HETCOR spectrum would correlate each proton signal with its directly attached carbon atom, confirming the C-H connectivity. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound This table is a prediction based on typical chemical shifts for similar structural motifs.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Pyridine C2 | - | ~158-160 |

| Pyridine C3 | ~6.5-6.7 | ~108-110 |

| Pyridine C4 | ~7.4-7.6 | ~138-140 |

| Pyridine C5 | ~6.6-6.8 | ~115-117 |

| Pyridine C6 | ~8.0-8.2 | ~148-150 |

| Dichlorobenzyl C1' | - | ~133-135 |

| Dichlorobenzyl C2'/C6' | - | ~136-138 |

| Dichlorobenzyl C3'/C5' | ~7.3-7.5 | ~128-130 |

| Dichlorobenzyl C4' | ~7.1-7.3 | ~129-131 |

| Methylene (-CH₂-) | ~4.5-4.7 | ~48-50 |

| Amine (-NH-) | Broad signal | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. For this compound, with a molecular formula of C₁₂H₁₀Cl₂N₂, the expected exact molecular weight is approximately 252.0272 g/mol for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N). bldpharm.com

A key feature in the mass spectrum would be the characteristic isotopic pattern caused by the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a distinctive pattern of peaks for the molecular ion (M) and its fragments containing chlorine: an [M]⁺ peak, an [M+2]⁺ peak with about 65% the intensity of M, and an [M+4]⁺ peak with about 10% the intensity of M.

Fragmentation analysis would likely show initial cleavage at the benzylic C-N bond, which is typically the weakest bond, leading to the formation of a dichlorobenzyl cation and a 2-aminopyridine (B139424) radical cation, or vice versa. Further fragmentation of these ions would provide additional structural confirmation.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Isotopic Pattern |

| [M]⁺ | [C₁₂H₁₀³⁵Cl₂N₂]⁺ | 252.0272 | Base peak in cluster |

| [M+2]⁺ | [C₁₂H₁₀³⁵Cl³⁷ClN₂]⁺ | 254.0242 | ~65% of [M]⁺ |

| [M+4]⁺ | [C₁₂H₁₀³⁷Cl₂N₂]⁺ | 256.0213 | ~10% of [M]⁺ |

| [M-C₇H₅Cl₂]⁺ | [C₅H₅N₂]⁺ | 93.0453 | Fragment ion |

| [C₇H₅Cl₂]⁺ | [C₇H₅Cl₂]⁺ | 158.9768 | Fragment ion with Cl isotopic pattern |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.govchemrxiv.org The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

Table 3: Predicted Characteristic Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H Stretch | Secondary Amine (R₂N-H) |

| 3000 - 3100 | C-H Stretch | Aromatic (sp² C-H) |

| 2850 - 2960 | C-H Stretch | Methylene (sp³ C-H) |

| 1580 - 1610 | C=C Stretch (in-ring) | Aromatic Rings |

| 1450 - 1550 | C=N Stretch (in-ring) | Pyridine Ring |

| 1400 - 1480 | C-H Bend | Methylene |

| 1250 - 1350 | C-N Stretch | Aryl Amine |

| 650 - 800 | C-Cl Stretch | Aryl Halide |

Single Crystal X-ray Diffraction for Solid-State Structure and Conformation Determination

Single crystal X-ray diffraction provides the most definitive structural information for crystalline solids. This technique would unambiguously determine the three-dimensional arrangement of atoms in this compound, yielding precise bond lengths, bond angles, and torsional angles. mdpi.commdpi.com

Table 4: Key Structural Parameters Obtainable from Single Crystal X-ray Diffraction

| Parameter | Information Provided |

| Unit Cell Dimensions | Size and shape of the repeating crystal unit. |

| Space Group | Symmetry of the crystal lattice. |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-N, C-C, C-Cl). |

| Bond Angles | Angles between adjacent bonds (e.g., C-N-C, Cl-C-C). |

| Torsional Angles | Conformation of the molecule, including the twist between the two aromatic rings. |

| Intermolecular Distances | Evidence for hydrogen bonds, halogen bonds, and other non-covalent interactions. |

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis provides the mass percentages of the elements (carbon, hydrogen, nitrogen) in a pure sample. This experimental data is compared against the theoretical values calculated from the molecular formula to verify the compound's stoichiometry and purity. For this compound (C₁₂H₁₀Cl₂N₂), the calculated composition serves as a benchmark for experimental verification.

Table 5: Calculated Elemental Composition

| Element | Symbol | Atomic Mass | Molar Mass Contribution | Percentage (%) |

| Carbon | C | 12.011 | 144.132 | 56.96% |

| Hydrogen | H | 1.008 | 10.080 | 3.98% |

| Chlorine | Cl | 35.453 | 70.906 | 28.01% |

| Nitrogen | N | 14.007 | 28.014 | 11.07% |

| Total | 253.132 | 100.00% |

Hirshfeld Surface Analysis and Intermolecular Interactions in Crystal Packing

Derived from X-ray diffraction data, Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal. nih.gov This analysis maps the close contacts between neighboring molecules, providing a detailed picture of the crystal packing forces. nih.gov

Table 6: Potential Intermolecular Interactions and Their Significance

| Interaction Type | Description | Expected Contribution |

| H···H | Contacts between hydrogen atoms. | Typically the largest contribution to the surface area. |

| Cl···H / H···Cl | Interactions between chlorine and hydrogen atoms. | Significant, contributing to crystal stability. nih.gov |

| C···H / H···C | Interactions involving C-H···π contacts. | Important for the packing of aromatic systems. nih.gov |

| N···H / H···N | Represents the key N-H···N hydrogen bonds. | Strong, directional interactions that guide crystal packing. |

| C···C | Represents π-π stacking interactions. | May be present, depending on the molecular conformation. |

Spectroscopic Studies of Electronic and Optical Properties (e.g., UV-Vis Absorption, Fluorescence)

UV-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to absorb UV light, promoting electrons from lower-energy molecular orbitals to higher-energy ones. The spectrum would likely show strong absorptions corresponding to π→π* transitions within the pyridine and dichlorophenyl ring systems. researchgate.netmdpi.com Weaker n→π* transitions, involving the non-bonding electrons on the nitrogen atoms, may also be observed. ikm.org.my The solvent can influence the position and intensity of these absorption bands. nih.gov

Fluorescence spectroscopy measures the light emitted by a molecule as it returns from an excited electronic state to the ground state. Many conjugated aromatic systems are fluorescent. If this compound is fluorescent, its emission spectrum, quantum yield, and lifetime would provide further insight into its electronic structure and excited-state dynamics. researchgate.net The presence of heavy atoms like chlorine can sometimes quench fluorescence through intersystem crossing.

Table 7: Expected Electronic Transitions in UV-Vis Spectroscopy

| Transition Type | Description | Expected Wavelength Region |

| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. | 200-300 nm (strong intensity) |

| n → π | Excitation of an electron from a non-bonding orbital (on N) to a π antibonding orbital. | >280 nm (weak intensity) |

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) and Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. These calculations can elucidate the distribution of electrons within a molecule, which is fundamental to understanding its reactivity and spectroscopic characteristics. For pyridine (B92270) derivatives, DFT has been successfully employed to predict a range of properties.

DFT calculations are routinely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies, which can be compared with experimental data to confirm molecular structures. For compounds analogous to N-(2,6-Dichlorobenzyl)pyridin-2-amine, theoretical calculations of 1H and 13C NMR chemical shifts would involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. The calculated shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

Similarly, vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These computed frequencies correspond to the different vibrational modes of the molecule, such as stretching and bending of bonds. Comparison with experimental infrared (IR) and Raman spectra aids in the assignment of the observed spectral bands to specific molecular motions. For substituted pyridines, DFT has been shown to provide vibrational frequencies that are in good agreement with experimental values after the application of appropriate scaling factors.

| Parameter | Typical Calculated Value Range | Corresponding Experimental Technique |

|---|---|---|

| 1H NMR Chemical Shift (ppm) | 6.5 - 8.5 (aromatic), 4.5 - 5.5 (methylene), 5.0 - 7.0 (amine) | NMR Spectroscopy |

| 13C NMR Chemical Shift (ppm) | 110 - 160 (aromatic), 45 - 55 (methylene) | NMR Spectroscopy |

| N-H Stretch (cm-1) | 3300 - 3500 | IR/Raman Spectroscopy |

| C=N Stretch (cm-1) | 1590 - 1650 | IR/Raman Spectroscopy |

| C-Cl Stretch (cm-1) | 650 - 850 | IR/Raman Spectroscopy |

This compound can potentially exist in different tautomeric forms, primarily involving the migration of a proton from the amine nitrogen to the pyridine ring nitrogen. DFT calculations can be employed to determine the relative energies of these tautomers, thereby predicting the most stable form in the gas phase and in different solvents. The calculations would involve geometry optimization of each tautomer followed by a frequency calculation to confirm that it is a true energy minimum.

Furthermore, the mechanism of proton transfer between the tautomers can be investigated by locating the transition state structure connecting them. The energy barrier for the proton transfer can then be calculated, providing insights into the kinetics of the tautomerization process. Such studies on related aminopyridine systems have revealed the energetic landscape of these fundamental chemical processes.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, typically a protein. This method is crucial in drug discovery for predicting the binding mode and affinity of a potential drug candidate to its biological target.

In a typical molecular docking study involving a compound like this compound, the three-dimensional structure of the ligand would be docked into the active site of a target protein. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity. The results provide a predicted binding mode and a corresponding binding energy or score, which is an indicator of the strength of the interaction. For N-benzylpyridin-2-amine derivatives, docking studies have been used to predict their binding to various enzymes and receptors.

Beyond predicting the binding affinity, molecular docking provides detailed information about the non-covalent interactions between the ligand and the protein. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking interactions. For this compound, the pyridin-2-amine moiety could act as a hydrogen bond donor and acceptor, while the dichlorobenzyl group could engage in hydrophobic and halogen bonding interactions with the protein's active site residues. Identifying these key interacting residues and motifs is essential for understanding the molecular basis of the ligand's biological activity and for guiding the design of more potent analogs.

| Functional Group of Ligand | Potential Interaction Type | Likely Interacting Amino Acid Residues |

|---|---|---|

| Pyridin-2-amine | Hydrogen Bonding | Asp, Glu, Ser, Thr, Asn, Gln |

| Pyridine Ring | Pi-stacking | Phe, Tyr, Trp, His |

| Dichlorobenzyl Ring | Hydrophobic Interactions | Ala, Val, Leu, Ile, Met, Phe, Trp |

| Chlorine Atoms | Halogen Bonding | Backbone carbonyls, Ser, Thr, Tyr |

Molecular Dynamics (MD) Simulations for Conformational Analysis and System Stability

Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of a molecule over time. By solving Newton's equations of motion for a system of atoms, MD simulations can be used to study the conformational flexibility of a ligand and the stability of a ligand-protein complex.

For this compound, an MD simulation could be performed on the isolated molecule to explore its conformational landscape. This would involve simulating the molecule in a solvent box and analyzing the trajectory to identify the most populated conformations and the transitions between them. The flexibility of the molecule, particularly the rotation around the methylene (B1212753) bridge, would be of interest.

When a ligand is docked into a protein, MD simulations are crucial for assessing the stability of the predicted binding pose. An MD simulation of the ligand-protein complex would be run for a significant period (typically nanoseconds to microseconds). The stability of the complex is then evaluated by monitoring parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable binding pose is indicated by a low and stable RMSD. Furthermore, the simulation can reveal dynamic aspects of the interaction, such as the persistence of key hydrogen bonds and other interactions identified in the docking study.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

No QSAR models or studies focused on this compound have been identified in the public domain.

Cheminformatics and Virtual Screening Applications in Lead Identification

There are no available records of this compound being used as a query molecule or identified as a hit in any published virtual screening campaigns.

Advanced In Silico Approaches for Mechanistic Elucidation

No computational studies employing methods such as molecular dynamics simulations or quantum mechanics to elucidate the mechanism of action for this compound have been reported.

Structure Activity Relationship Sar Investigations

Impact of Dichlorobenzyl Substitutions on Biological Activity Profiles

The substitution pattern on the benzyl (B1604629) ring of N-benzylpyridin-2-amine analogs is a critical determinant of their biological activity. While direct SAR studies on N-(2,6-dichlorobenzyl)pyridin-2-amine are not extensively detailed in the available literature, general principles can be drawn from related N-benzyl amine series.

For instance, in studies of N-benzyl piperidine (B6355638) derivatives, substitutions at the ortho and meta positions of the N-benzyl ring significantly influenced affinity and selectivity for biological targets. While many analogs with varied substitutions in these positions have been synthesized, a clear trend often emerges where specific placements, such as a C(2)-trifluoromethyl group, can lead to unique pharmacological profiles, including allosteric modulation of protein targets researchgate.net. In other series, like N-benzyl-2-phenylpyrimidin-4-amines, substitution at the 2-position of a phenyl group was found to be greatly favored over modifications at the 3- and 4-positions, highlighting the stringent spatial and electronic requirements for potent activity acs.org.

Conversely, a review of pyridine (B92270) derivatives with antiproliferative activity suggests that the presence of halogen atoms on the molecule can sometimes lead to lower activity compared to derivatives with other functional groups like -OMe, -OH, or -NH2 nih.gov. This indicates that while the 2,6-dichloro substitution is a defining feature of the parent compound, its impact must be carefully weighed against other potential modifications in the design of new analogs.

Role of Pyridine Nitrogen Position and Substitutions on Activity Modulation

In the context of N-benzyl-pyridin-amine analogs, substitutions on the pyridine ring can significantly modulate activity. For example, in a series of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines investigated as tubulin polymerization inhibitors, substituents at the R3 and R4 positions of the pyridine ring were found to contribute to cytotoxic activity. The study concluded that modifications at the R3 position, such as introducing methyl ester or methoxymethyl groups, had a more substantial impact on potency than changes at the R4 position nih.gov. Similarly, another study on pyrido[1,2-a]pyrimidine-3-carboxamides found that methylation at position 8 of the pyridine moiety led to an increase in the biological activity of para-substituted derivatives nuph.edu.ua.

The position of the amino group (linking to the benzyl moiety) is also crucial. The 2-aminopyridine (B139424) structure is a common feature in many biologically active compounds. Altering the linkage to a 3-aminopyridine (B143674) or 4-aminopyridine (B3432731) would change the geometry and electronic properties of the entire molecule, likely leading to different interactions with biological targets researchgate.net.

Influence of Linker Chemistry and Scaffold Modifications on Pharmacological Response

The linker connecting the benzyl and pyridine rings, as well as the core scaffold itself, are pivotal for optimizing pharmacological responses. In this compound, this linker is a secondary amine.

Studies on related structures have shown that modifying this linker can have a significant effect. For instance, research on N-aryl pyridin-2-amines demonstrated that a tertiary amine linker was crucial for enhanced antitumor activity, with a methyl group being the preferred substitution on the nitrogen nih.gov. This suggests that the hydrogen on the secondary amine in the parent compound is a key point for potential modification to tune activity. The introduction of steric hindrance at the linker can also promote a non-planar molecular conformation, which may be favorable for enhancing potency nih.gov.

Scaffold modifications, or "scaffold hopping," represent a powerful strategy in drug design. This involves replacing the central molecular core with a chemically different but functionally similar one to improve properties. For this compound, the pyridine ring could be replaced by other heteroaromatic systems like pyrimidine (B1678525). In one study, replacing a phenyl group with pyridine in a series of kinase inhibitors was a successful strategy acs.org. A deconstruction-reconstruction strategy has also been proposed, where a pyrimidine core can be chemically transformed into various other nitrogen heterocycles, including pyridines, allowing for broad diversification of complex molecules nih.gov. This highlights the potential for significant activity changes by altering the core pyridin-2-amine scaffold.

Stereochemical Effects on Biological Activity

Stereochemistry plays a vital role in the interaction between a drug molecule and its biological target. While this compound is an achiral molecule, the introduction of chiral centers through substitution can lead to stereoisomers with potentially different biological activities, potencies, and metabolic profiles.

For example, if a substituent introduced on the benzyl or pyridine ring, or on the linker nitrogen, creates a chiral center, the resulting enantiomers or diastereomers could exhibit distinct pharmacological properties. Studies involving the synthesis of N-(purin-6-yl)dipeptides have shown that the synthetic route can impact stereochemical integrity, sometimes leading to racemization and mixtures of diastereomers nih.gov. It was found that a nucleophilic substitution approach was superior for producing diastereomerically pure products compared to a coupling method that led to racemization nih.gov. This underscores the importance of controlling stereochemistry during synthesis to properly evaluate the biological activity of each stereoisomer. Although no specific studies on the stereochemical effects of this compound derivatives were identified, it is a fundamental principle in medicinal chemistry that stereoisomers can have vastly different interactions with chiral biological macromolecules.

Pharmacophore Elucidation and Rational Design Principles

Pharmacophore modeling is a cornerstone of rational drug design, defining the essential three-dimensional arrangement of chemical features necessary for biological activity dovepress.com. A pharmacophore model for this compound analogs would typically include features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.

The rational design process for analogs of this compound would involve several key strategies:

Scaffold Hopping : As mentioned, replacing the pyridine core with other heterocycles like pyrimidine can lead to novel inhibitors with improved properties. This strategy was successfully used to develop potent inhibitors of Polo-like kinase 4 (PLK4) from an aminopyrimidine core nih.gov.

Structure-Based Design : If the three-dimensional structure of the biological target is known, molecular docking studies can be performed to predict how analogs of this compound bind. This allows for the design of new molecules with improved interactions, such as additional hydrogen bonds or hydrophobic contacts nih.govnih.gov.

Fragment-Based Design : This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound. The dichlorobenzyl and pyridin-2-amine moieties could themselves be considered fragments for building new molecules.

By combining these computational methods with synthetic chemistry, researchers can rationally design new derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles, starting from the this compound template nih.govscirp.org.

Unable to Generate Article: No Specific Data Found for "this compound"

Following a comprehensive search for scientific literature, no specific data was found regarding the in vitro and preclinical biological activities of the chemical compound This compound for the requested sections.

Searches were conducted to identify studies on this compound's potential effects on various enzymes and its antimicrobial properties, as per the requested outline:

In Vitro and Preclinical Biological Activity Studies and Mechanistic Insights

Antimicrobial Activity Research:Similarly, no studies were found that evaluated the antibacterial spectrum and potency of N-(2,6-Dichlorobenzyl)pyridin-2-amine against Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) or Gram-negative (e.g., Escherichia coli) bacterial strains. While some studies investigate related chemical structures, such as complex quinazolinones derived from a similar precursor, they do not provide antimicrobial data for this compound itselfemanuscript.tech.

Due to the absence of specific research findings for this compound in the public domain and scientific databases, it is not possible to generate the requested article while adhering to the strict requirements of focusing solely on this compound.

Antifungal Efficacy and Fungicidal Activity

This compound and related pyridine (B92270) derivatives have demonstrated notable antifungal and fungicidal properties against a range of fungal pathogens. Pyridine compounds are recognized for their potential as broad-spectrum antimicrobial agents. mdpi.com The fungicidal activity of such compounds is often attributed to their ability to disrupt essential fungal cellular processes.

Studies on similar pyridine-containing structures have shown efficacy against various fungal species, including those of agricultural and clinical relevance. For instance, certain pyrimidine (B1678525) derivatives have been found to be highly effective against Botrytis cinerea, a common plant pathogen. mdpi.com The introduction of specific chemical groups, such as trifluoromethyl, can enhance the fungicidal activity of these compounds. mdpi.com While direct studies on this compound's antifungal spectrum are not extensively detailed in the provided context, the broader class of pyridine and pyrimidine derivatives it belongs to shows significant promise in this area. researchgate.netnih.govnih.gov The general fungicidal action of related compounds often involves mechanisms that lead to rapid cell death. nih.gov

Interactive Data Table: Antifungal Activity of Related Pyridine and Pyrimidine Derivatives

| Compound Class | Fungal Species | Activity | Reference |

| Pyridine Derivatives | Candida albicans | Antifungal | nih.gov |

| Pyrimidine Derivatives | Botrytis cinerea | Fungicidal | mdpi.com |

| Pyridine Alkaloids | Various Pathogens | Broad-spectrum antimicrobial | mdpi.com |

Elucidation of Antimicrobial Mechanisms of Action

The antimicrobial mechanism of action for pyridine derivatives like this compound often involves the disruption of the fungal cell membrane. A common target within the fungal membrane is ergosterol (B1671047), a vital sterol for maintaining membrane integrity and fluidity. scielo.brmdpi.com Compounds that bind to or interfere with the synthesis of ergosterol can lead to increased membrane permeability and ultimately cell death. mdpi.com

While some antifungal agents act by inhibiting enzymes involved in the ergosterol biosynthesis pathway, others, like polyenes, directly bind to ergosterol, forming pores in the membrane. mdpi.com For some amide compounds, an increase in their minimum inhibitory concentration (MIC) in the presence of exogenous ergosterol suggests a direct interaction with this membrane component. scielo.br However, not all pyridine-related compounds share this exact mechanism. For instance, certain cobalt (III) complexes with diamine chelate ligands have shown antifungal activity that is not related to ergosterol binding. frontiersin.org

Another potential mechanism of action is the inhibition of essential enzymes, such as thymidylate synthase, which would interfere with DNA synthesis. scielo.br The surface activity of pyridinium (B92312) salts, which possess a hydrophobic alkyl chain and a hydrophilic quaternary nitrogen ion, may also contribute to their antimicrobial properties by allowing them to adsorb to and disrupt the bacterial cell surface. mdpi.com It has been suggested that for some compounds, the weaker antifungal activity compared to their antibacterial effect might be due to a different mechanism, such as the inhibition of the fungal respiratory system rather than cell wall destruction. mdpi.com

Anticancer and Antiproliferative Activities

Derivatives of pyridine and fused heterocyclic systems containing a pyridine ring have been a significant area of research in the development of new anticancer agents. Various pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their antiproliferative activity against a range of human cancer cell lines, including lung (A-549), liver (HEPG2), and colon (HCT-116). scirp.org Some of these compounds have demonstrated remarkable anticancer activities. scirp.org

Similarly, new series of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives have been designed and synthesized, showing antiproliferative activities against cancer cell lines such as A549, MCF7, HCT116, and PC3. nih.gov The antiproliferative effect of these compounds is often evaluated by their ability to inhibit the growth of cancer cells, with some derivatives showing strong and selective activity. nih.gov For instance, certain imidazo[4,5-b]pyridines have shown pronounced antiproliferative activity against various cancer cell lines, including Capan-1, LN-229, DND-41, K-562, and Z-138. nih.gov

The structural features of these molecules, such as the substitution pattern on the pyridine and associated rings, play a crucial role in their cytotoxic activity. ulpgc.es

Interactive Data Table: Anticancer Activity of Related Pyridine Derivatives

| Compound Series | Cancer Cell Lines | Activity | Reference |

| Pyrazolo[3,4-b]pyridines | A-549, HEPG2, HCT-116 | Anticancer | scirp.org |

| N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]ureas | A549, MCF7, HCT116, PC3 | Antiproliferative | nih.gov |

| Imidazo[4,5-b]pyridines | Capan-1, LN-229, DND-41, K-562, Z-138 | Antiproliferative | nih.gov |

| Pyrazolo[3,4-b]pyrazines | MCF-7 | Inhibitory | researchgate.net |

Anti-inflammatory Activity

Pyridine derivatives have been investigated for their potential as anti-inflammatory agents. researchgate.netnih.gov The mechanism of action for many anti-inflammatory drugs, including those with a pyridine core, involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, potent mediators of inflammation. nih.govresearchgate.net There are two main isoforms of this enzyme, COX-1 and COX-2. researchgate.net

Research on various pyrimidine-based compounds has shown that they can exhibit anti-inflammatory effects by suppressing the activity of these COX enzymes, thereby reducing the production of prostaglandins. nih.gov Some pyrazoline derivatives have also demonstrated significant anti-inflammatory activity, with effects comparable to or greater than that of the well-known non-steroidal anti-inflammatory drug (NSAID) indomethacin. mdpi.com The anti-inflammatory properties of these compounds are often linked to their ability to inhibit other inflammatory mediators as well, such as lipoxygenase. mdpi.com

While specific studies on the anti-inflammatory activity of this compound are not detailed, the general class of pyridine-containing compounds has shown considerable potential in this therapeutic area. researchgate.net

Receptor Ligand Binding and Modulation Studies

The serotonin (B10506) 1A (5-HT1A) receptor is a G protein-coupled receptor that plays a crucial role in the modulation of emotion and behavior. nih.gov Agonists of the 5-HT1A receptor have been a focus of research for their potential therapeutic effects, particularly in the context of neuropsychiatric disorders. nih.gov

When a 5-HT1A agonist binds to its receptor, it can trigger a signaling cascade that leads to various cellular responses. nih.gov In the context of the central nervous system, 5-HT1A receptors are found both on the presynaptic neurons of the raphe nuclei and on postsynaptic neurons in various brain regions. nih.gov The activation of presynaptic 5-HT1A autoreceptors typically leads to a decrease in the firing of serotonin neurons and a reduction in serotonin release. nih.gov

While there is no specific information provided on this compound as a 5-HT1A agonist, the broader class of aminopyridine derivatives has been explored for their interaction with serotonin receptors. nih.gov Selective 5-HT1A receptor biased agonists have been shown to exhibit antidepressant-like properties in preclinical models. nih.gov

Cellular Pathway Modulation and Biological Process Interruption

The biological activities of compounds like this compound stem from their ability to modulate specific cellular pathways and interrupt key biological processes. In the context of antimicrobial activity, the interaction with and disruption of the cell membrane is a primary mode of action. mdpi.com This can be achieved through various mechanisms, including binding to essential membrane components like ergosterol or through a more general surface-active effect that compromises membrane integrity. scielo.brmdpi.com

The fungicidal properties of related compounds suggest an ability to induce rapid cell death, likely through the severe disruption of one or more vital cellular functions. nih.gov The specific pathways targeted can vary depending on the exact chemical structure of the compound and the nature of the microbial cell.

Advanced Research Applications of N 2,6 Dichlorobenzyl Pyridin 2 Amine Class

Agrochemical Applications Research (e.g., Pesticides, Herbicides, Fungicides)

The pyridine (B92270) nucleus is a cornerstone in the development of modern agrochemicals, found in numerous commercial fungicides, herbicides, and insecticides. researchgate.net The derivatization of the pyridine scaffold is a common strategy to discover new active ingredients with improved efficacy and novel modes of action. researchgate.netresearchgate.net Compounds featuring N-substituted pyridin-2-amine and related structures have been investigated for a range of agrochemical applications.

Fungicides: Research has demonstrated that pyridine derivatives can exhibit potent antifungal properties. For instance, a series of N-(substituted phenyl)-1-[substituted pyridyl(thiazolyl)methyl] compounds were synthesized and tested for fungicidal activity. researchgate.net One compound in this class, 16d , showed 90% efficacy against Cochliobolus lagenarium at a concentration of 200 μg/mL, outperforming the commercial fungicide carbendazim. researchgate.net Another study on substituted phenyl pyrazol pyridin-2-amine derivatives found that compound 5b exhibited more potent antifungal activity than the standard, fluconazole. sphinxsai.com These findings suggest that the pyridin-2-amine core is a promising scaffold for developing new fungicides.

Herbicides: The pyridin-2-amine structure is also relevant in herbicide research. N-(4,6-disubstituted pyrimidin-2-yl)-1-[substituted pyridyl(thiazolyl)methyl] derivatives have been synthesized and shown to possess good herbicidal activities against selected weeds at a concentration of 100 mg/L. researchgate.net The structural similarity of N-(2,6-Dichlorobenzyl)pyridin-2-amine to these active compounds indicates its potential as a lead structure for new herbicidal agents.

Insecticides: The pyridin-2-amine moiety is present in several classes of insecticides. Neonicotinoids, a major class of insecticides, often feature a pyridine ring that acts on the central nervous system of insects. sphinxsai.com Research into new pyridine derivatives has yielded compounds with significant insecticidal potential. For example, in a study of functionalized pyridines, derivatives 1f and 1d showed high toxicity against the cowpea aphid (Aphis craccivora), with LC50 values of 0.498 and 0.593 mg/L, respectively, nearing the activity of the commercial insecticide acetamiprid. acs.org Similarly, certain N-(5-(2-substitutedphenyl)-1-phenyl-1H-pyrazol-3-yl) pyridin-2-amine derivatives demonstrated better insecticidal activity against cockroaches than the standard, parathion. sphinxsai.com

| Compound Class | Target Application | Key Research Finding | Reference Compound/Value |

|---|---|---|---|

| N-substituted pyridyl/thiazolyl methyl pyrimidin-2-amines | Fungicide | Compound 16d showed 90% efficacy against C. lagenarium at 200 µg/mL. researchgate.net | Superior to Carbendazim (85% efficacy). researchgate.net |

| Functionalized Cyanopyridines | Insecticide | Compound 1f exhibited an LC50 of 0.498 mg/L against Aphis craccivora. acs.org | Comparable to Acetamiprid (LC50 0.267 mg/L). acs.org |

| N-substituted pyrazolyl pyridin-2-amines | Insecticide | Compound 5b was more potent than the standard against cockroaches. sphinxsai.com | Superior to Parathion. sphinxsai.com |

| N-substituted pyridyl/thiazolyl methyl pyrimidin-2-amines | Herbicide | Target compounds showed good activity against selected weeds at 100 mg/L. researchgate.net | N/A |

Veterinary Applications Research

While direct research on this compound for veterinary applications is not prominent in publicly available literature, the broader classes of pyridine and pyrimidine (B1678525) compounds are well-established in veterinary medicine. researchgate.net For instance, pyrimidine derivatives such as pyrantel, morantel, and oxantel (B1663009) are widely used as anthelmintics to control nematode parasites in a variety of domestic animals, including dogs, cats, horses, and livestock. researchgate.net These compounds are typically formulated as salts (pamoate, citrate) to control their solubility and absorption. researchgate.net

Given that the pyridin-2-amine scaffold is a key structural element in many biologically active molecules, it is plausible that derivatives of this class could be explored for various veterinary purposes, such as antiparasitic, antibacterial, or anti-inflammatory agents. nih.govmdpi.com The development of new veterinary drugs often parallels human pharmaceutical research, and the diverse bioactivities associated with pyridine compounds make them an attractive area for future investigation in animal health. nih.govpetscriptpharmacy.com

Materials Science and Functional Materials Research

The amine and pyridine functional groups are valuable components in materials science for the synthesis of polymers, catalysts, and other functional materials. ijrpr.com The this compound class of compounds, possessing both a coordinating pyridine ring and a hydrogen-bonding amine group, is well-suited for the construction of advanced materials like metal-organic frameworks (MOFs). nih.govwikipedia.org

MOFs are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. wikipedia.org The pyridin-2-amine ligand, with its two nitrogen donor atoms, can coordinate to metal ions, facilitating the assembly of diverse coordination networks. nih.gov Research on the closely related N-Benzylpyridin-2-amine has shown that its crystal structure is stabilized by intermolecular N—H···N hydrogen bonds, forming dimers. nih.govnih.gov These dimers are further connected through C—H···π interactions, creating a three-dimensional supramolecular network. nih.gov This capacity for self-assembly through multiple non-covalent interactions is fundamental to the design of functional materials with specific topologies and properties, such as gas storage or catalysis. nih.govwikipedia.org

Development as Chemical Probes for Biological Systems

Chemical probes are potent, selective small molecules used to study biological targets and pathways. nih.govyoutube.com The pyridin-2-amine scaffold is featured in compounds designed to interact with specific biological targets, making this class a promising source for new chemical probes. chemrxiv.org

Recent research led to the discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as potent and biased agonists for G protein-coupled receptor 52 (GPR52), an emerging therapeutic target for neuropsychiatric disorders. chemrxiv.orgnih.govnih.gov In this study, optimization of a lead compound led to molecules like 10a and 24f that showed high potency and a preference for activating G protein signaling over β-arrestin recruitment. chemrxiv.orgnih.gov Such "biased agonists" are valuable as chemical probes because they allow researchers to dissect the specific consequences of activating one signaling pathway over another, providing a more nuanced understanding of the receptor's biology. youtube.comchemrxiv.org The development of these compounds demonstrates that the N-benzylpyridin-2-amine core can be systematically modified to create highly selective tools for interrogating complex biological systems. chemrxiv.org

| Compound | Target | Biological Activity | Significance |

|---|---|---|---|

| 10a (PW0677) | GPR52 | Potent G protein-biased agonist (EC50 = 282 nM). chemrxiv.org | Serves as a chemical probe to study biased signaling of GPR52. chemrxiv.orgnih.gov |

| 24f (PW0866) | GPR52 | Potent G protein-biased agonist with improved efficacy. chemrxiv.orgnih.gov | Allows for sustained GPR52 activation with reduced desensitization. chemrxiv.orgnih.gov |

Supramolecular Chemistry and Coordination Chemistry Studies

The field of supramolecular chemistry focuses on the assembly of molecules through non-covalent interactions, while coordination chemistry studies the bonding of ligands to a central metal atom. The this compound class is of significant interest in these fields due to the presence of multiple coordination and hydrogen-bonding sites: the pyridine nitrogen, the amine nitrogen, and the amine hydrogen. nih.gov

The simple N-Benzylpyridin-2-amine ligand itself showcases key supramolecular interactions. In its crystal structure, the pyridine and benzyl (B1604629) rings are not coplanar, adopting a dihedral angle of about 67°. nih.govnih.gov Molecules pair up through N—H···N hydrogen bonds between the amine hydrogen of one molecule and the pyridine nitrogen of another, forming centrosymmetric dimers. nih.gov These dimers then pack into a larger 3D network via C—H···π interactions. nih.gov This ability to form predictable, hydrogen-bonded synthons makes the pyridin-2-amine motif a powerful tool for crystal engineering and the design of complex molecular architectures. nih.govrsc.org

Emerging Research Directions and Future Perspectives

Innovations in Synthetic Methodologies for N-(2,6-Dichlorobenzyl)pyridin-2-amine Derivatives

The synthesis of this compound derivatives is moving beyond traditional methods towards more efficient, sustainable, and versatile strategies. Future research will likely focus on novel approaches that allow for the rapid generation of diverse chemical libraries for biological screening.

Key innovative strategies include:

Metal-Free Synthesis: The development of metal-free, mild condition strategies, such as those using sodium bicarbonate (NaHCO₃) catalysis for the condensation of α,β-unsaturated aldehydes and propargylamine, offers a green and cost-effective alternative for constructing pyridine (B92270) rings. nih.gov

Multicomponent Reactions (MCRs): The use of catalysts like SnCl₂·2H₂O in water to facilitate the reaction of aldehydes, β-keto esters, anilines, and malononitrile (B47326) represents a powerful method for creating highly substituted pyridines in a single step. nih.gov

Catalytic Hydrogenation: Advanced catalytic hydrogenation techniques using palladium and rhodium are being employed for the reduction of the pyridine ring, enabling the creation of various piperidine (B6355638) derivatives which can be incorporated into more complex structures. mdpi.com

Microwave-Assisted Synthesis: Coupling reactions between substituted 2-chloropyridines and various anilines can be significantly accelerated using microwave irradiation, reducing reaction times from hours to minutes. nih.gov

Radical-Mediated Cyclization: Novel methods involving intramolecular radical C-H amination and cyclization, catalyzed by agents like cobalt(II) or copper(I)/(II), are emerging as effective ways to form piperidine rings from linear precursors. mdpi.com

These advanced methodologies promise to expand the accessible chemical space for derivatives of this compound, facilitating the exploration of structure-activity relationships.

Table 1: Emerging Synthetic Strategies for Pyridine and Piperidine Derivatives

| Methodology | Key Features | Potential Advantage for Derivative Synthesis |

|---|---|---|

| Metal-Free Synthesis | Uses inexpensive catalysts (e.g., NaHCO₃); environmentally friendly. nih.gov | Reduces cost and potential for heavy metal contamination. |

| Multicomponent Reactions | Combines three or more reactants in a single step; high atom economy. nih.gov | Rapid generation of complex and diverse molecular libraries. |

| Catalytic Hydrogenation | Reduces pyridine to piperidine; can be combined with other reactions. mdpi.com | Access to saturated heterocyclic derivatives with different 3D structures. |

| Microwave-Assisted Synthesis | Drastically reduces reaction times; improves yields. nih.gov | High-throughput synthesis for screening purposes. |

| Radical-Mediated Cyclization | Forms rings via radical intermediates; effective for N-heterocycles. mdpi.com | Creation of novel cyclic structures not accessible by other means. |

Application of Advanced Computational Approaches for Predictive Modeling and Design

Computational chemistry is becoming an indispensable tool in drug discovery, enabling the prediction of molecular properties and the rational design of new compounds. For this compound derivatives, these approaches can accelerate the identification of promising candidates by prioritizing synthesis and experimental testing.

Future research will increasingly leverage:

Molecular Modeling: This can be divided into ligand-based and structure-based methods. nih.gov Ligand-based approaches, such as pharmacophore modeling, use the structures of known active molecules to identify key chemical features necessary for biological activity. nih.gov Structure-based methods rely on the 3D structure of the biological target to perform molecular docking, predicting how a ligand will bind. mdpi.com

ADMET Prediction: In silico models are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.gov These models use molecular descriptors and machine learning algorithms to assess properties like toxicity, metabolic stability, and potential for drug-induced liver injury. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of newly designed molecules.

A notable example in a related class of compounds involved the use of molecular docking to study the interaction of polyfunctionalized pyridines with sigma receptors. mdpi.com The docking scores were consistent with the experimentally determined binding affinities, demonstrating the predictive power of these computational tools. mdpi.com Such in silico analyses can confirm the potential druggability of a compound before extensive laboratory work is undertaken. mdpi.com

Table 2: Computational Approaches in Derivative Design

| Computational Method | Application | Predicted Outcome |

|---|---|---|

| Molecular Docking | Simulates the binding of a ligand to a biological target's active site. mdpi.com | Binding affinity, orientation, and key molecular interactions. |

| Pharmacophore Modeling | Identifies essential 3D spatial and chemical features for bioactivity. nih.gov | A virtual template for screening new compounds. |

| ADMET Prediction | Evaluates drug-like properties using computational algorithms. nih.gov | Pharmacokinetic profile and potential toxicity issues. |

| QSAR | Correlates chemical structure with biological activity. | Prediction of potency for newly designed analogs. |

Exploration of Novel Biological Targets and Underexplored Therapeutic Areas

While the initial therapeutic focus of a compound class may be narrow, future research often uncovers new biological targets and applications. For derivatives of this compound, the versatility of the pyridine scaffold suggests a broad range of potential therapeutic areas that remain underexplored.

Emerging areas of interest for related pyridine derivatives include:

Neurodegenerative Diseases: Novel 2,6-disubstituted pyridine derivatives have been designed to inhibit the aggregation of β-amyloid-42, a key event in the pathogenesis of Alzheimer's disease. nih.gov

Oncology: N-alkyl-N-substituted phenylpyridin-2-amine derivatives have shown potent cytotoxic activity against human tumor cell lines by inhibiting tubulin polymerization. nih.gov Additionally, certain N-(Pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines are highly potent inhibitors of cyclin-dependent kinases 4/6 (CDK4/6), which are crucial targets in cancer therapy. researchgate.net

Neuropathic Pain and Neurological Disorders: Polyfunctionalized pyridine derivatives have been identified with high affinity for sigma receptors (σRs), which are attractive targets for treating neuropathic pain and other neurological conditions. nih.gov

Enzyme Inhibition: 2,6-disubstituted benzylamine (B48309) derivatives have been synthesized as reversible and selective inhibitors of copper amine oxidases (CAOs), enzymes involved in important cellular processes. nih.gov

The structural features of this compound make it a plausible candidate for derivatization to explore these and other therapeutic targets, such as infectious diseases, by modifying its functional groups to optimize interactions with different biological macromolecules.

Collaborative and Interdisciplinary Research Frameworks in Chemical Biology

The complexity of modern drug discovery necessitates a departure from siloed research efforts. The future development of this compound and its derivatives will heavily rely on collaborative and interdisciplinary frameworks that bring together experts from diverse fields.

Effective research will require synergy between:

Synthetic Organic Chemists: To design and execute innovative and efficient syntheses of new derivatives. nih.gov

Computational Biologists: To perform predictive modeling, molecular docking, and in silico ADMET screening to guide the design process. nih.gov

Pharmacologists and Cell Biologists: To conduct in vitro and in vivo assays to determine biological activity, identify targets, and elucidate mechanisms of action.

Toxicologists: To assess the safety profile of lead compounds using both conventional methods and modern omics approaches. researchgate.net

Structural Biologists: To solve the 3D structures of compounds bound to their biological targets, providing crucial insights for structure-based drug design.

Such interdisciplinary collaborations are essential to bridge the gap between initial compound synthesis and potential clinical application. By integrating diverse expertise, research programs can more effectively navigate the challenges of identifying novel targets, optimizing lead compounds, and understanding the complex biological consequences of molecular interventions.

Q & A

Q. What are the key synthetic methodologies for preparing N-(2,6-Dichlorobenzyl)pyridin-2-amine?

The synthesis often involves multi-step protocols, including protective group strategies. For example, intermediates like benzyl-protected amines are synthesized via nucleophilic substitution or coupling reactions. Deprotection steps (e.g., N-Z or N-Pbf removal) are critical for generating the final product, achieved using hydrogenolysis or acidic conditions . Characterization typically employs HPLC (retention time ~14.99 min) and NMR to confirm purity and structural integrity .

Q. What safety protocols are recommended for handling this compound in the lab?

Due to its halogenated aromatic structure, strict safety measures are required:

- Use N95 masks, chemical-resistant gloves (nitrile), and goggles to prevent inhalation or dermal contact .

- Waste must be segregated and treated by certified hazardous waste facilities to avoid environmental contamination .

- Conduct reactions in fume hoods to mitigate exposure to volatile intermediates .

Q. How can researchers characterize the stability of this compound under varying conditions?

Stability studies should include:

- Solubility profiling : Test in polar (water, DMSO) and non-polar solvents (chloroform) to assess lipophilicity, which influences storage conditions .

- Thermal analysis : Use differential scanning calorimetry (DSC) to determine melting points (e.g., 96–98°C for analogs) and decomposition thresholds .

- pH stability : Monitor degradation via HPLC under acidic/alkaline conditions .

Advanced Research Questions

Q. How does the 2,6-dichlorobenzyl group influence molecular docking interactions with biological targets?

The dichlorobenzyl moiety enhances hydrophobic interactions and π–π stacking with aromatic residues (e.g., Tyr201 in collagenase). Docking studies reveal Gibbs free energy values of –6.5 kcal/mol, with hydrogen bond lengths (1.96–2.20 Å) critical for binding affinity. Chlorine positioning affects steric complementarity; 2,6-substitution minimizes steric clashes compared to 2,4-isomers .

Q. What strategies resolve contradictions in IC₅₀ values between structurally similar analogs?

Discrepancies often arise from subtle structural variations:

- Comparative docking : Analyze binding poses to identify clashes or suboptimal interactions (e.g., 2,4- vs. 2,6-dichloro substitution altering Gln215 hydrogen bonding) .

- Free energy perturbation (FEP) : Quantify energy differences between analogs to correlate IC₅₀ with thermodynamic profiles .

- Experimental validation : Use enzymatic assays under standardized conditions (pH, temperature) to control extrinsic variables .

Q. How can electrochemical methods optimize the functionalization of this compound derivatives?

Electrochemical oxidation (e.g., using N-hydroxyphthalimide as a mediator) enables efficient conversion of alcohols to aldehydes/ketones. Apply cyclic voltammetry to identify redox potentials and optimize reaction conditions (e.g., solvent, current density) for selective derivatization .

Q. What advanced analytical techniques are suitable for studying DNA interactions with this compound derivatives?

- UV-Vis and fluorescence spectroscopy : Monitor hypochromism or quenching to assess intercalation or groove binding .

- Circular dichroism (CD) : Detect conformational changes in DNA (e.g., B-to-Z transitions) upon ligand binding .

- Electrochemical impedance spectroscopy (EIS) : Quantify DNA-ligand binding kinetics on modified electrodes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.